molecular formula C13H14Cl2N2O2S2 B2774485 2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 873009-82-6

2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2774485
CAS No.: 873009-82-6
M. Wt: 365.29
InChI Key: ACCMXJBCUBKSQQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorinated benzene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the thiazole ring.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-(2-methylthiazol-5-yl)ethyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide

Uniqueness

2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern on the thiazole and benzene rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2S2/c1-8-12(20-9(2)17-8)5-6-16-21(18,19)13-7-10(14)3-4-11(13)15/h3-4,7,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCMXJBCUBKSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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